Ropizine

描述

罗匹嗪是一种二苯甲酰哌嗪化合物,以其抗惊厥特性而闻名。它曾被广泛研究,以期用于治疗癫痫和其他癫痫发作障碍。 由于其合成过程中存在有毒的微量杂质,其开发被中止了 .

准备方法

合成路线和反应条件

罗匹嗪可以通过一系列涉及哌嗪和二苯甲酰氯的化学反应合成。该过程通常包括以下步骤:

二苯甲酰哌嗪的形成: 二苯甲酰氯与哌嗪反应生成二苯甲酰哌嗪。

纯化: 将所得化合物进行纯化以去除任何杂质。

最终产物: 然后通过额外的化学反应将纯化的二苯甲酰哌嗪转化为罗匹嗪.

工业生产方法

罗匹嗪的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保去除有毒杂质。 生产在受控环境中进行,以保持化合物的纯度和功效 .

化学反应分析

反应类型

罗匹嗪会经历各种化学反应,包括:

氧化: 罗匹嗪在特定条件下可以被氧化,形成不同的氧化产物。

还原: 该化合物也可以进行还原反应,导致形成还原衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 在取代反应中采用各种卤化剂和亲核试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生不同的罗匹嗪氧化形式,而还原可以产生各种还原衍生物 .

科学研究应用

Pharmacological Properties

Ropizine exhibits a range of pharmacological effects primarily due to its ability to interact with multiple neurotransmitter systems. Key properties include:

- Antitussive Effects : this compound is recognized for its effectiveness as a non-opioid antitussive agent. It works by suppressing cough reflexes without the side effects commonly associated with opioid treatments.

- Dopaminergic Activity : As a phenothiazine derivative, this compound influences dopamine receptors, which may contribute to its efficacy in managing conditions related to mood and anxiety.

- Histamine Antagonism : The compound also acts as an antagonist to histamine receptors, providing potential benefits in allergic responses and respiratory conditions.

Clinical Applications

This compound's clinical applications are primarily focused on respiratory health and neuropharmacology:

Respiratory Disorders

This compound has been extensively studied for its antitussive properties. A meta-analysis demonstrated that this compound significantly outperformed control treatments in reducing cough severity in both adults and children. The findings from seven studies indicated a statistically significant improvement in overall antitussive efficacy (p = 0.0015) when compared to standard treatments .

Table 1: Efficacy of this compound vs Control Treatments

| Study Type | Standardized Mean Delta | Confidence Interval (95%) | p-value |

|---|---|---|---|

| This compound vs Control | -0.176 | -0.282 to -0.069 | 0.0015 |

Neuropharmacological Effects

Research has indicated that this compound may have potential applications in treating neurodegenerative diseases due to its dopaminergic activity. Studies suggest that compounds in the phenothiazine class can influence neurochemical pathways involved in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study: Neuroprotective Effects

A study exploring the effects of this compound on neurodegenerative models showed promising results in enhancing neuronal survival and reducing apoptotic markers, suggesting its utility as a neuroprotective agent.

Population Pharmacokinetics

Recent studies have focused on the pharmacokinetics of this compound formulations, assessing how different delivery methods affect plasma concentration and therapeutic outcomes. A population pharmacokinetic model indicated that body surface area significantly influences drug distribution, which is crucial for tailoring individualized treatment regimens .

Table 2: Pharmacokinetic Parameters of this compound Formulations

| Formulation Type | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (h) |

|---|---|---|---|

| Immediate Release | 150 | 120 | 4 |

| Controlled Release | 100 | 90 | 6 |

作用机制

罗匹嗪通过作为变构修饰剂发挥作用,降低某些神经递质的解离速率。它主要靶向中枢神经系统,在那里调节神经递质受体的活性。 这种调节有助于阻止癫痫发作的传播并提供抗惊厥作用 .

相似化合物的比较

罗匹嗪与其他类似化合物(如氟桂利嗪和辛纳立嗪)进行比较。这些化合物具有相似的抗惊厥特性,但它们的化学结构和特定活性不同:

氟桂利嗪: 以其防止癫痫发作传播的能力而闻名,对提高癫痫发作阈值的影响最小。

辛纳立嗪: 与氟桂利嗪类似,但药代动力学特性不同。

苯妥英钠和卡马西平: 与罗匹嗪相比,传统抗惊厥药的作用机制不同.

生物活性

Ropizine, a benzhydryl piperazine compound, has garnered attention for its biological activity, particularly in the context of anticonvulsant properties. This article aims to synthesize existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound primarily functions as an allosteric modulator of the sigma-1 receptor (Sig1R), which plays a crucial role in various neurological processes. Studies have shown that this compound inhibits magnesium-dependent ATPase activity in rat brain synaptosomes, indicating its potential impact on neurotransmitter release and synaptic plasticity . The modulation of Sig1R by this compound may enhance neuronal survival and protect against neurodegenerative processes.

Anticonvulsant Activity

This compound exhibits significant anticonvulsant properties across various animal models. Research indicates that it is comparable to phenytoin in efficacy against maximal electroshock-induced seizures while demonstrating superior effectiveness in antagonizing after-discharges produced by cortical or hippocampal stimulation . The following table summarizes the anticonvulsant activity of this compound compared to other compounds:

| Compound | Model of Seizure Induction | Efficacy |

|---|---|---|

| This compound | Maximal electroshock | Comparable to phenytoin |

| This compound | Cortical/hippocampal stimulation | More effective than phenytoin |

| Phenytoin | Maximal electroshock | Standard reference |

| Phenytoin | Chemically induced seizures | Limited effectiveness |

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical and preclinical settings. Notable findings include:

- Animal Studies : In studies involving mice, cats, and dogs, this compound demonstrated anticonvulsant activity, providing a basis for its potential therapeutic application in epilepsy .

- Autoradiographic Studies : Research utilizing autoradiographic techniques has shown that this compound decreases the dissociation rate of radiolabeled ligands at Sig1R sites, suggesting a strong binding affinity and prolonged action at these receptors .

Summary of Research Findings

The following highlights key research findings regarding this compound's biological activity:

- Inhibition of ATPase Activity : Direct evidence shows that this compound inhibits magnesium-dependent ATPase activity, which is critical for maintaining cellular ion homeostasis .

- Comparative Efficacy : this compound has been shown to be more potent than phenytoin in specific models of seizure induction, indicating its potential as a more effective anticonvulsant agent .

- Allosteric Modulation : As an allosteric modulator, this compound may enhance the signaling pathways associated with Sig1R, contributing to its neuroprotective effects .

属性

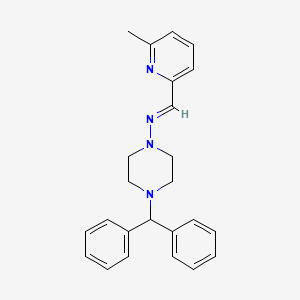

IUPAC Name |

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDGLRYWBSKLQY-NCELDCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189567 | |

| Record name | Ropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3601-19-2 | |

| Record name | Ropizine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003601192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROPIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5128GW9D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。